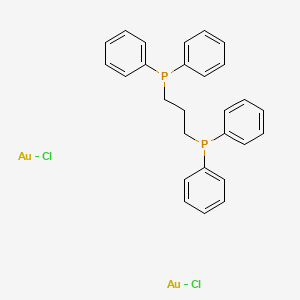

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chlorogold;3-diphenylphosphanylpropyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26P2.2Au.2ClH/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;;/h1-12,14-21H,13,22-23H2;;;2*1H/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQGWXOIOXYBFK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26Au2Cl2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504777 | |

| Record name | Chlorogold--(propane-1,3-diyl)bis(diphenylphosphane) (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

877.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72428-60-5 | |

| Record name | Chlorogold--(propane-1,3-diyl)bis(diphenylphosphane) (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane for Therapeutic Research

This guide provides an in-depth technical overview of the synthesis and characterization of bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, a significant gold(I) complex with potential applications in drug development, particularly in the realm of anticancer agents. This document is intended for researchers, scientists, and professionals in the field of medicinal inorganic chemistry and drug discovery.

Introduction: The Significance of Gold(I)-Phosphine Complexes in Oncology

Gold complexes have emerged as a promising class of metallodrugs with considerable potential as antitumoral agents.[1][2][3] Distinct from platinum-based drugs that typically target DNA, gold(I)-phosphine complexes often exert their cytotoxic effects through alternative mechanisms of action, most notably the inhibition of the thioredoxin reductase (TrxR) enzyme.[1][2] This inhibition disrupts cellular redox homeostasis, leading to apoptosis in cancer cells.[4] The structural diversity of these complexes, influenced by the nature of the phosphine ligands, plays a crucial role in their therapeutic efficacy and provides a fertile ground for the development of novel anticancer drugs.[4]

The bidentate phosphine ligand, 1,3-bis(diphenylphosphino)propane (dppp), is a versatile building block in coordination chemistry. Its ability to form stable chelate rings with metal centers makes it an excellent choice for constructing robust and biologically active gold(I) complexes.[5] The resulting dinuclear gold(I) complex, this compound, represents a key platform for further functionalization and biological evaluation.

Synthesis of this compound

The synthesis of the target compound is a two-stage process: first, the preparation of the 1,3-bis(diphenylphosphino)propane (dppp) ligand, followed by its reaction with a suitable gold(I) precursor.

Synthesis of the Ligand: 1,3-Bis(diphenylphosphino)propane (dppp)

The dppp ligand is a white, solid organophosphorus compound that is soluble in many organic solvents.[1] While it is commercially available, an in-house synthesis can be achieved through several routes. A common and effective method involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane.[1]

Reaction Scheme:

2 Ph₂PLi + Cl(CH₂)₃Cl → Ph₂P(CH₂)₃PPh₂ + 2 LiCl

An alternative, more controllable synthesis can be performed via a metal-halogen exchange followed by metathesis.[1]

Experimental Protocol: Synthesis of dppp

-

Preparation of Lithium Diphenylphosphide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylphosphine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric equivalent of a strong base, such as n-butyllithium, while stirring. The formation of the red-colored lithium diphenylphosphide indicates a successful reaction.

-

Reaction with 1,3-Dichloropropane: To the freshly prepared lithium diphenylphosphide solution at 0 °C, add 1,3-dichloropropane dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of deionized water.

-

Extract the aqueous layer with an organic solvent like dichloromethane or diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/toluene, to yield pure 1,3-bis(diphenylphosphino)propane as a white crystalline solid.

Synthesis of this compound

The final complex is synthesized by reacting the dppp ligand with a gold(I) precursor, typically a labile complex that can easily be displaced by the stronger phosphine ligand. A common and effective precursor is (dimethyl sulfide)gold(I) chloride, [AuCl(SMe₂)]. The synthesis and crystal structure of the target compound, referred to as dichloro{1,3-bis(diphenylphosphino)propane}digold(I), have been previously reported.[3]

Reaction Scheme:

Ph₂P(CH₂)₃PPh₂ + 2 [AuCl(SMe₂)] → [Au₂Cl₂(μ-dppp)] + 2 SMe₂

Experimental Workflow: Synthesis of the Gold(I) Complex

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1,3-bis(diphenylphosphino)propane (1 equivalent) in dichloromethane.

-

In a separate flask, dissolve (dimethyl sulfide)gold(I) chloride (2 equivalents) in dichloromethane.

-

Complexation: Slowly add the solution of the gold precursor to the stirred solution of the dppp ligand at room temperature.

-

Continue stirring the reaction mixture at room temperature for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography.

-

Product Isolation: The product will precipitate out of the solution as a white solid.

-

Collect the solid by vacuum filtration.

-

Wash the precipitate with a small amount of diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the resulting white solid under vacuum to obtain the pure this compound complex.

Characterization of the Compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complex.

Spectroscopic Characterization

| Technique | Purpose | Expected Observations |

| ³¹P{¹H} NMR Spectroscopy | To confirm the coordination of the phosphine ligand to the gold centers. | A single resonance is expected for the chemically equivalent phosphorus atoms. A significant downfield shift of the ³¹P signal compared to the free dppp ligand indicates coordination to the gold(I) centers.[6] |

| ¹H NMR Spectroscopy | To confirm the presence of the dppp ligand in the final complex. | The spectrum will show characteristic signals for the phenyl and propyl protons of the dppp ligand. |

| Mass Spectrometry (e.g., ESI-MS) | To determine the molecular weight and confirm the composition of the complex. | The mass spectrum should show a peak corresponding to the molecular ion of the complex or characteristic fragments. High-resolution mass spectrometry can be used to confirm the elemental composition.[2] |

| Infrared (IR) Spectroscopy | To identify characteristic vibrational modes. | The IR spectrum will show characteristic absorption bands for the P-Ph and C-H bonds of the dppp ligand. |

Structural and Physical Characterization

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the complex. The crystal structure of dichloro{1,3-bis(diphenylphosphino)propane}digold(I) has been reported and confirms the bridging nature of the dppp ligand between the two gold(I) centers.[3] Each gold atom is typically in a linear coordination environment, bonded to a phosphorus atom and a chlorine atom.

Molecular Structure Diagram

Caption: Schematic structure of this compound.

Melting Point: The melting point of the compound can be determined using a standard melting point apparatus and serves as an indicator of purity. A sharp melting point range is indicative of a pure compound.

Conclusion and Future Directions

The synthesis and characterization of this compound provide a foundational step for the exploration of its therapeutic potential. The protocols outlined in this guide offer a reliable method for the preparation of this important gold(I) complex. Future research can focus on the substitution of the chloride ligands with other functional groups to modulate the compound's solubility, stability, and biological activity. Furthermore, in-depth biological evaluations, including cytotoxicity assays against various cancer cell lines and mechanistic studies, are crucial to elucidate its potential as a novel anticancer agent.

References

- Gold(I/III)-Phosphine Complexes as Potent Antiproliferative Agents - PMC - NIH. (n.d.).

- Phosphine-Gold(I) Compounds as Anticancer Agents: General Description and Mechanisms of Action | Bentham Science Publishers. (2011). Anti-Cancer Agents in Medicinal Chemistry, 11(10), 921-928.

- Lima, J. C., & Rodriguez, L. (2011). Phosphine-gold(I) compounds as anticancer agents: general description and mechanisms of action. Anti-cancer agents in medicinal chemistry, 11(10), 921–928.

-

Cooper, M. K., Mitchell, L. E., Henrick, K., Mcpartlin, M., & Scott, A. P. (1984). The synthesis and X-ray structure analysis of dichloro {1,3-bis(disphenylphosphino)propane}digold(I). Inorganica Chimica Acta, 84, L9-L10. Retrieved January 22, 2026, from [Link]

-

1,3-Bis(diphenylphosphino)propane. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

1,3-Bis(diphenylphosphino)propane. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

- Synthesis and characterization of gold(I) thiolate derivatives and bimetallic complexes for HIV inhibition. (2024). Journal of Coordination Chemistry, 77(1-4), 1-17.

- The synthesis and characterization of a new diphosphine-protected gold hydride nanocluster. (n.d.).

-

Dppp. (n.d.). Common Organic Chemistry. Retrieved January 22, 2026, from [Link]

- Synthesis of disubstituted furans catalysed by [(AuCl)2(μ- bis(phosphino)metallocene. (2022). Dalton Transactions, 51(42), 16173-16181. Retrieved January 22, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8TmQseSOo0cp5x086VnllCC3R-i1KpT9eeO-6oYRuqMzbxvAQ8O9DLotHYoY7cQ3mL3jDf9pqQ4jSAzCSlHQOlntZd9PJv04dy27AyieDX8HWhKx3CsLe2-k0VXyfPK3As-FFIDFEQJc_NEOAKn2ftYZ_AcwOYsg=Jc_NEOAKn2ftYZ_AcwOYsg=

Sources

- 1. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]

- 2. Synthesis and characterization of gold(I) thiolate derivatives and bimetallic complexes for HIV inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. 1,3-Bis(diphenylphosphino)propane [Dppp] [commonorganicchemistry.com]

- 6. pubs.rsc.org [pubs.rsc.org]

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane CAS 72428-60-5 properties

An In-Depth Technical Guide to Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane (CAS 72428-60-5): Properties, Synthesis, and Applications in Research and Development

Introduction

This compound is a binuclear organogold compound featuring two gold(I) chloride units bridged by the flexible diphosphine ligand, 1,3-bis(diphenylphosphino)propane (dppp). This molecule stands at the intersection of classical coordination chemistry and medicinal biochemistry. While the dppp ligand is extensively utilized in homogeneous catalysis, its coordination to gold(I) centers generates complexes with significant potential as therapeutic agents, particularly in oncology. This guide provides a comprehensive technical overview of the compound's core properties, a detailed synthesis protocol, and an exploration of its applications and mechanism of action in the context of drug development, tailored for researchers and scientists in the field.

Core Physicochemical and Structural Properties

The fundamental characteristics of a compound dictate its handling, reactivity, and suitability for specific applications. The properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 72428-60-5 | N/A |

| Molecular Formula | C₂₇H₂₆Au₂Cl₂P₂ | N/A |

| Molecular Weight | 877.25 g/mol | N/A |

| Appearance | White to off-white solid | [1] |

| Melting Point | 256-257 °C | [2] |

| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [2] |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) | [1] |

Molecular Structure and Bonding

The defining structural feature of this complex is the 1,3-bis(diphenylphosphino)propane (dppp) ligand, which acts as a bridging P,P'-bidentate ligand. It connects two gold(I) atoms, forming a stable nine-membered metallacyclic ring. Each gold(I) center is two-coordinate, adopting a nearly linear geometry typical for Au(I), with coordination to one phosphorus atom from the dppp ligand and one chloride anion. The flexibility of the propane backbone in the dppp ligand allows it to comfortably span the two metal centers. This structural arrangement is crucial, as the strong gold-phosphorus bonds contribute to the compound's stability in biological environments.[3][4]

Caption: Simplified structure of this compound.

Synthesis and Characterization

The synthesis of this complex is a standard procedure in organometallic chemistry, relying on the high affinity of the soft phosphine ligand for the soft gold(I) center. The following protocol is a robust method for its preparation.

Causality Behind Experimental Choices

-

Gold(I) Precursor: (Dimethyl sulfide)gold(I) chloride, [AuCl(SMe₂)], is an ideal starting material. The dimethyl sulfide ligand is labile and easily displaced by the much stronger donor, dppp.

-

Solvent: Anhydrous and degassed dichloromethane (DCM) is used. Its polarity is sufficient to dissolve the reactants, while its inert nature prevents unwanted side reactions. It is also volatile, facilitating product isolation.

-

Inert Atmosphere: The dppp ligand is susceptible to oxidation to the corresponding phosphine oxide.[1] Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is critical to prevent this degradation and ensure high purity of the final product.

-

Stoichiometry: A 2:1 molar ratio of [AuCl(SMe₂)] to dppp is essential to form the desired binuclear bridged complex. Using a different ratio could lead to the formation of other species.

Step-by-Step Synthesis Protocol

-

In a Schlenk flask under an Argon atmosphere, dissolve 1,3-bis(diphenylphosphino)propane (dppp) (1.0 eq) in anhydrous, degassed dichloromethane (DCM).

-

In a separate Schlenk flask, dissolve (Dimethyl sulfide)gold(I) chloride (2.0 eq) in anhydrous, degassed DCM.

-

Slowly add the gold solution to the stirred dppp solution at room temperature using a cannula or dropping funnel over 15 minutes.

-

Stir the resulting clear, colorless solution at room temperature for 4 hours.

-

Reduce the solvent volume in vacuo to approximately one-third of the original volume.

-

Induce precipitation by slowly adding an anhydrous, non-polar solvent such as hexane or diethyl ether until the solution becomes turbid.

-

Allow the flask to stand at 4°C for 12 hours to complete precipitation.

-

Isolate the white precipitate by filtration under Argon using a cannula filter stick or a Schlenk filter funnel.

-

Wash the solid product with two portions of hexane and dry under high vacuum for at least 4 hours.

Characterization: A Self-Validating System

| Technique | Expected Result | Purpose |

| ³¹P{¹H} NMR | A single sharp resonance around δ 30-35 ppm (in CDCl₃). | Confirms coordination of both phosphorus atoms to gold and indicates a symmetric environment. The significant downfield shift from free dppp (approx. δ -17 ppm) is characteristic of P-Au bond formation. |

| ¹H NMR | Multiplets in the δ 7.2-7.8 ppm range (phenyl protons) and δ 1.8-2.5 ppm range (propane backbone protons). | Confirms the presence of the dppp ligand and its structural integrity. |

| Elemental Analysis | C, H, Cl values should be within ±0.4% of the theoretical values for C₂₇H₂₆Au₂Cl₂P₂. | Validates the bulk purity and elemental composition of the synthesized compound. |

Applications in Drug Development

Gold(I) phosphine complexes have garnered considerable interest as potential anticancer agents, often exhibiting mechanisms of action distinct from traditional platinum-based drugs.[5] Their therapeutic effect is typically linked to the inhibition of thiol-containing enzymes.

Postulated Mechanism of Action

While the precise biological pathway for this specific compound is a subject of ongoing research, a mechanism can be postulated based on extensive studies of related gold(I) phosphine complexes.[4][5] The key steps are believed to involve:

-

Cellular Uptake: The lipophilic nature of the phenyl groups on the dppp ligand facilitates passive diffusion across the cell membrane.

-

Thiol Reactivity: Inside the cell, the gold(I) centers can interact with endogenous sulfur-containing molecules, such as glutathione (GSH). This interaction may lead to ligand exchange, although the strong Au-P bond provides significant kinetic stability.[4]

-

Enzyme Inhibition: The primary molecular target is thought to be thioredoxin reductase (TrxR), a critical seleno-cysteine containing enzyme in the cellular antioxidant system. Irreversible inhibition of TrxR by the gold(I) centers disrupts the cell's redox balance.

-

Induction of Oxidative Stress: The shutdown of the thioredoxin system leads to an accumulation of reactive oxygen species (ROS).

-

Apoptosis: Elevated and sustained ROS levels trigger downstream signaling cascades, culminating in programmed cell death (apoptosis).

Caption: Postulated mechanism of action for Bis(chlorogold(I))(dppp) in cancer cells.

Evidence of Antitumor Activity

Studies on structurally similar gold(I)-diphosphine complexes have demonstrated potent and selective cytotoxic activity against a range of human cancer cell lines. For instance, a mixed-ligand gold(I) species containing the dppp ligand showed high activity against breast (MCF7), lung (NCI-H460), and central nervous system (SF-268) cancer cell lines, with LC₅₀ values in the micromolar and even sub-micromolar range for MCF7 cells.[4] Another gold complex with a related diphosphine ligand showed selective toxicity towards cancer cells over normal cells.[6] This body of evidence strongly supports the rationale for investigating this compound as a candidate for anticancer drug development.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To empirically validate the compound's anticancer potential, a standard cytotoxicity assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Methodology

-

Cell Culture: Culture human breast cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for treatment.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere for 24 hours.

-

Treatment: After 24 hours, remove the medium and replace it with 100 µL of medium containing various concentrations of the gold complex (e.g., 0.01 µM to 100 µM). Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Safety and Handling

As a heavy metal complex, this compound should be handled with care. The uncomplexed dppp ligand is known to cause skin, eye, and respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the solid compound in a fume hood or glovebox to avoid inhalation of fine particles.

-

Storage: Strict adherence to storage conditions is paramount. The compound must be stored at 2-8°C under a dry, inert atmosphere to maintain its integrity.[2]

Conclusion

This compound is a well-defined binuclear gold complex whose properties extend beyond fundamental coordination chemistry. Its robust Au-P bonds, defined structure, and the established cytotoxic potential of related gold-phosphine compounds make it a highly compelling subject for medicinal chemistry and drug development. The insights and protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate this compound, contributing to the ongoing search for novel, non-traditional anticancer therapeutics.

References

-

Wikipedia. (n.d.). 1,3-Bis(diphenylphosphino)propane. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(diphenylphosphino)propane. National Center for Biotechnology Information. Retrieved from [Link]

-

Asker, K. A., et al. (1990). Crystal structure of bis[1,3-bis(diphenylphosphanyl)propane-κ2 P,P′]platinum(II) dichloride chloroform pentasolvate. Acta Crystallographica Section C, 46(12), 2331-2333. Retrieved from [Link]

-

PubChem. (n.d.). (1,3-Bis(diphenylphosphino)propane)palladium(II) chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Fortner, K. C., et al. (2013). Synthesis and Characterization of Gold Clusters Ligated with 1,3-Bis(dicyclohexylphosphino)propane. ChemistryPlus, 78(3), 329-338. Retrieved from [Link]

-

Igashira-Kamiyama, A., et al. (2013). Bis[μ-1,3-bis(diphenylphosphanyl)propane-κ2 P:P′]digold(I) tetrachloridonickelate(II) diethyl ether monosolvate. Acta Crystallographica Section E, 69(Pt 7), m339. Retrieved from [Link]

-

Berners-Price, S. J., et al. (2007). Gold(I) chloride adducts of 1,3-bis(di-2-pyridylphosphino)propane: synthesis, structural studies and antitumour activity. Dalton Transactions, (44), 5164-5172. Retrieved from [Link]

-

Hudgens, J. W., et al. (2011). Reaction mechanism governing formation of 1,3-bis(diphenylphosphino)propane-protected gold nanoclusters. Inorganic Chemistry, 50(21), 10890-10901. Retrieved from [Link]

-

de la Torre-Roche, R., et al. (2004). Antitumor activity of the mixed phosphine gold species chlorotriphenylphosphine-1,3-bis(diphenylphosphino)propanegold(I). Journal of Medicinal Chemistry, 47(23), 5641-5647. Retrieved from [Link]

-

Mirsayari, A., et al. (1986). In Vivo Antitumor Activity and in Vitro Cytotoxic Properties of Bis[1,2-bis(diphenylphosphino)ethane]gold(I) Chloride. Journal of Medicinal Chemistry, 29(10), 1974-1979. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 1,3-Bis(diphenylphosphino) propane, 97%. Retrieved from [Link]

Sources

- 1. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]

- 2. This compound | 72428-60-5 [chemicalbook.com]

- 3. Bis[μ-1,3-bis(diphenylphosphanyl)propane-κ2 P:P′]digold(I) tetrachloridonickelate(II) diethyl ether monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of the mixed phosphine gold species chlorotriphenylphosphine-1,3-bis(diphenylphosphino)propanegold(I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gold(I) chloride adducts of 1,3-bis(di-2-pyridylphosphino)propane: synthesis, structural studies and antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Bis(diphenylphosphino)propane | C27H26P2 | CID 81219 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, with the chemical formula [Au₂Cl₂(dppp)]. As a key member of the family of dinuclear gold(I) phosphine complexes, its structural characteristics are of significant interest for applications in catalysis, materials science, and medicinal chemistry. This document synthesizes data from crystallographic and spectroscopic studies to offer a detailed understanding of its synthesis, coordination geometry, and the subtle interplay of intramolecular and intermolecular forces that define its architecture.

Introduction: The Significance of Dinuclear Gold(I) Phosphine Complexes

Gold(I) complexes, particularly those stabilized by phosphine ligands, have emerged as a versatile class of compounds with wide-ranging applications. The linear, two-coordinate geometry preferred by Au(I) centers, coupled with the electronic and steric tunability of phosphine ligands, allows for the rational design of molecules with specific catalytic and therapeutic properties. Among these, dinuclear complexes bridged by diphosphine ligands, such as 1,3-bis(diphenylphosphino)propane (dppp), are of particular importance. The dppp ligand, with its flexible three-carbon backbone, can chelate a single metal center or, more pertinently to this guide, bridge two metal centers, influencing their proximity and reactivity.[1] Understanding the precise molecular structure of [Au₂Cl₂(dppp)] is fundamental to elucidating its reactivity and designing next-generation catalysts and therapeutic agents.

Synthesis and General Characterization

The synthesis of this compound typically involves the reaction of a gold(I) precursor, such as (dimethyl sulfide)gold(I) chloride, with the diphosphine ligand, 1,3-bis(diphenylphosphino)propane, in a suitable organic solvent. This straightforward synthetic route allows for the preparation of the title compound in good yield.

Experimental Protocol: Synthesis of [Au₂Cl₂(dppp)]

-

Preparation of Reactants: A solution of (dimethyl sulfide)gold(I) chloride is prepared in a chlorinated solvent like dichloromethane. In a separate flask, an equimolar amount of 1,3-bis(diphenylphosphino)propane is dissolved in the same solvent.

-

Reaction: The solution of the dppp ligand is added dropwise to the stirred solution of the gold(I) precursor at room temperature.

-

Precipitation and Isolation: The product, being less soluble, precipitates from the reaction mixture. The solid is then collected by filtration, washed with a non-polar solvent like hexane to remove any unreacted starting materials, and dried under vacuum.

The resulting white, air-stable solid can be further purified by recrystallization.

Spectroscopic Characterization: Probing the Molecular Environment

Spectroscopic techniques are invaluable for confirming the formation of the complex and understanding its electronic and vibrational properties.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing phosphine-containing compounds.[2][3][4] The coordination of the phosphorus atoms of the dppp ligand to the gold(I) centers results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand. This deshielding effect is a hallmark of phosphine coordination to a metal. For [Au₂Cl₂(dppp)], a single sharp resonance is expected in the proton-decoupled ³¹P NMR spectrum, indicating the magnetic equivalence of the two phosphorus atoms in solution.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of the molecule, particularly the Au-P and Au-Cl bonds. The coordination of the phosphine ligand to gold gives rise to new vibrational bands corresponding to the Au-P stretching frequency. Similarly, the Au-Cl stretching frequency can be observed. These frequencies are sensitive to the strength of the bonds and the overall geometry of the complex.

X-ray Crystallography: Unveiling the Molecular Architecture

The definitive method for determining the precise three-dimensional structure of a molecule is single-crystal X-ray diffraction. A seminal study by Cooper and colleagues in 1984 reported the synthesis and X-ray structure analysis of [Au₂Cl₂(dppp)].[5] While the full crystallographic data from this original publication is not widely available, subsequent studies on the isomorphous bromide analogue, [Au₂Br₂(dppp)], and citations of the original work provide critical structural insights.[5]

Coordination Geometry at the Gold(I) Centers

As is characteristic for gold(I) complexes, each gold atom in [Au₂Cl₂(dppp)] adopts a nearly linear two-coordinate geometry. Each gold center is bonded to one phosphorus atom from the bridging dppp ligand and one terminal chloride ligand. The dppp ligand acts as a bridging ligand, spanning the two gold centers.

Diagram 1: Molecular Structure of this compound

A schematic representation of the molecular structure.

Key Structural Parameters

Based on the crystallographic study of the isomorphous bromide complex, [Au₂Br₂(dppp)], we can infer the approximate bond lengths and angles for the chloride analogue.[5] The most significant structural feature reported for the chloro complex is the presence of an intermolecular aurophilic interaction.

| Parameter | Value (for [Au₂Br₂(dppp)]) | Expected Range/Value (for [Au₂Cl₂(dppp)]) | Reference |

| Au-P Bond Length | ~2.25 Å | Similar to the bromide analogue | [5] |

| Au-X Bond Length | ~2.40 Å (Au-Br) | Shorter than Au-Br, likely ~2.30 Å | [5] |

| P-Au-X Bond Angle | ~175-180° | Near-linear | [5] |

| Intermolecular Au···Au Distance | - | 3.316 (9) Å | [5] |

Causality Behind Structural Features:

-

Linearity at Gold(I): The linear geometry around the gold(I) centers is a consequence of the d¹⁰ electronic configuration of Au(I), which minimizes ligand-ligand repulsions.

-

Bridging vs. Chelating: The flexibility of the three-carbon chain in the dppp ligand allows it to comfortably bridge the two gold centers, leading to the observed dinuclear structure. A shorter or more rigid diphosphine, such as 1,2-bis(diphenylphosphino)ethane (dppe), would favor chelation to a single metal center.

-

Aurophilic Interactions: The observed intermolecular Au···Au distance of 3.316 (9) Å is shorter than the sum of the van der Waals radii of gold (~3.4 Å), indicating a weak, attractive interaction between adjacent molecules in the solid state.[5] This "aurophilic" interaction is a well-documented phenomenon in gold(I) chemistry and arises from relativistic effects that influence the electronic structure of gold. These interactions can play a crucial role in the packing of molecules in the crystal lattice and can influence the photophysical properties of the material.

Diagram 2: Experimental Workflow for Structural Characterization

A flowchart illustrating the key experimental and analytical steps.

Implications for Drug Development and Catalysis

The detailed molecular structure of [Au₂Cl₂(dppp)] provides a foundation for understanding its potential applications.

-

In Catalysis: The presence of two gold centers in close proximity can lead to cooperative catalytic effects. The bite angle and flexibility of the dppp ligand influence the geometry of the catalytic active site, which can be fine-tuned to control the selectivity of organic transformations.

-

In Drug Development: Gold(I) phosphine complexes have shown promise as anticancer and antimicrobial agents. The stability of the Au-P bond, the overall charge of the complex, and its lipophilicity are critical factors influencing its biological activity. The structural data for [Au₂Cl₂(dppp)] provides a starting point for designing analogues with improved therapeutic indices. The relatively labile Au-Cl bond can be a site for substitution with biologically relevant ligands.

Conclusion

The molecular structure of this compound is characterized by two linearly coordinated gold(I) centers bridged by a flexible dppp ligand. Spectroscopic and, most definitively, X-ray crystallographic studies reveal a dinuclear complex with near-linear P-Au-Cl arrangements. A key feature of its solid-state structure is the presence of intermolecular aurophilic interactions. This detailed structural understanding is paramount for the rational design of new gold-based catalysts and therapeutic agents, enabling researchers to correlate structure with function and to develop novel compounds with enhanced performance.

References

-

Cooper, M. K., Mitchell, L. E., Henrick, K., McPartlin, M., & Scott, A. P. (1984). The synthesis and X-ray structure analysis of dichloro {1,3-bis(disphenylphosphino)propane}digold(I). Inorganica Chimica Acta, 84, L11-L12. [Link]

-

NMR Spectroscopy Facility. (n.d.). 31 Phosphorus NMR. University of California, Santa Barbara. [Link]

-

Mohr, F., Molter, A., & Tiekink, E. R. T. (2010). [μ-1,3-Bis(diphenylphosphino)propane-κ²P:P']bis[bromidogold(I)]. Acta Crystallographica Section E: Structure Reports Online, 66(2), m167. [Link]

-

Wikipedia. (2023). 1,3-Bis(diphenylphosphino)propane. [Link]

Sources

- 1. 1,3-Bis(diphenylphosphino)propane-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]

- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 3. 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 5. semanticscholar.org [semanticscholar.org]

Spectroscopic Profile of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, with the chemical formula [Au₂(μ-dppp)Cl₂]. This document is intended for researchers, scientists, and professionals in drug development and materials science who work with gold(I) phosphine complexes. Herein, we delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering not just data, but the underlying scientific principles and field-proven insights for data acquisition and interpretation.

Introduction: The Structural Significance of [Au₂(μ-dppp)Cl₂]

This compound is a dinuclear gold(I) complex where the 1,3-bis(diphenylphosphino)propane (dppp) ligand bridges two gold(I) centers. Each gold atom is also coordinated to a chloride ion, resulting in a nearly linear P-Au-Cl geometry. The structural integrity and purity of this complex are paramount for its applications, which span from catalysis to potential therapeutic agents. Spectroscopic analysis provides a non-destructive and highly informative means to confirm the structure, assess purity, and understand the electronic environment of the gold centers.

The choice of spectroscopic methods is dictated by the molecular structure. NMR spectroscopy, particularly ¹H and ³¹P nuclei, probes the ligand environment and the coordination of phosphorus to gold. IR spectroscopy provides insights into the vibrational modes of the dppp ligand and the gold-chloride bond. Mass spectrometry is essential for confirming the molecular weight and understanding the fragmentation patterns, which can reveal information about the stability of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of [Au₂(μ-dppp)Cl₂] in solution.

Experimental Protocol: NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR, is recommended for optimal signal dispersion.

Sample Preparation:

-

Dissolve approximately 5-10 mg of [Au₂(μ-dppp)Cl₂] in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the compound without reacting with it.

-

Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.

-

For ³¹P NMR, an external standard (e.g., 85% H₃PO₄) can be used for referencing, although modern spectrometers often use internal referencing methods.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Typically 0-12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

³¹P{¹H} NMR (Proton-decoupled):

-

Pulse sequence: Standard single-pulse with proton decoupling.

-

Spectral width: A wide spectral window (e.g., -50 to 100 ppm) is advisable to ensure the signal is captured.

-

Number of scans: 64-256, as ³¹P is less sensitive than ¹H.

-

Relaxation delay: 2-5 seconds.

-

Interpretation of NMR Spectra

The key to interpreting the NMR spectra of [Au₂(μ-dppp)Cl₂] lies in comparing them to the spectra of the free dppp ligand.

¹H NMR Spectroscopy: Upon coordination to the gold(I) centers, the proton signals of the dppp ligand will exhibit downfield shifts due to the deshielding effect of the metal.

-

Phenyl Protons: The multiplets corresponding to the phenyl protons, typically observed in the 7.2-7.5 ppm range for the free ligand, will shift downfield and may show more complex splitting patterns upon coordination.

-

Propane Bridge Protons: The methylene protons of the propane backbone are particularly informative. In the free ligand, the -CH₂- groups appear as multiplets. Upon coordination, these signals will also shift downfield. The protons of the P-CH₂- groups will show coupling to the ³¹P nucleus, resulting in more complex multiplets.

³¹P{¹H} NMR Spectroscopy: ³¹P NMR is the most direct probe of the P-Au coordination.

-

Chemical Shift: The free dppp ligand exhibits a ³¹P chemical shift at approximately -17 ppm. Upon coordination to gold(I), a significant downfield shift is expected. This coordination-induced shift (Δδ = δcomplex - δligand) is a hallmark of phosphine coordination to a metal. For gold(I) phosphine complexes, this shift is typically in the range of 30-60 ppm.[1][2] Therefore, a single sharp peak is expected for [Au₂(μ-dppp)Cl₂] in the region of +10 to +40 ppm, indicating that the two phosphorus atoms are chemically equivalent in solution. The observation of a single peak confirms the symmetric bridging nature of the dppp ligand.

| Nucleus | Free dppp Ligand (Expected δ) | [Au₂(μ-dppp)Cl₂] (Expected δ) | Rationale for Shift |

| ¹H | Phenyl: ~7.2-7.5 ppm; Propane: ~1.7-2.4 ppm | Phenyl: >7.3 ppm; Propane: >1.8 ppm | Deshielding by Au(I) center |

| ³¹P | ~ -17 ppm | ~ +10 to +40 ppm | Coordination to Au(I) causes significant deshielding |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of the molecule and is particularly useful for identifying the presence of the dppp ligand and observing changes in its vibrational modes upon coordination.

Experimental Protocol: IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹. Extending the range to 200 cm⁻¹ can be beneficial for observing Au-Cl and Au-P stretching frequencies.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Interpretation of IR Spectra

The IR spectrum of [Au₂(μ-dppp)Cl₂] will be dominated by the vibrational modes of the dppp ligand.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹.

-

P-Ph Stretching: Characteristic sharp bands in the 1450-1430 cm⁻¹ region. Upon coordination, the P-C stretching frequency may shift slightly.

-

Au-P and Au-Cl Stretching: These vibrations are expected in the far-IR region. The Au-P stretch typically appears in the 450-550 cm⁻¹ range, while the Au-Cl stretch is found at lower wavenumbers, generally between 300 and 350 cm⁻¹. The presence of a band in this region is indicative of the gold-chloride bond.

| Vibrational Mode | Free dppp Ligand (Expected cm⁻¹) | [Au₂(μ-dppp)Cl₂] (Expected cm⁻¹) | Rationale for Change |

| Aromatic C-H Stretch | ~3050 | ~3050 | Little change expected. |

| Aliphatic C-H Stretch | ~2950-2850 | ~2950-2850 | Little change expected. |

| P-Ph Stretch | ~1435 | Slight shift | Coordination affects the P-C bond. |

| Au-P Stretch | N/A | ~450-550 | New band due to Au-P bond formation. |

| Au-Cl Stretch | N/A | ~300-350 | New band due to Au-Cl bond formation. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation of the complex. Electrospray Ionization (ESI) is a suitable soft ionization technique for this type of compound.

Experimental Protocol: MS Data Acquisition

Instrumentation: An ESI mass spectrometer, often coupled with a time-of-flight (TOF) or quadrupole mass analyzer.

Sample Preparation:

-

Prepare a dilute solution of the complex (e.g., 10-50 µM) in a solvent suitable for ESI, such as methanol or acetonitrile. A small amount of a coordinating solvent like dichloromethane may be necessary for initial dissolution.

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used for gold(I) phosphine complexes.

-

Mass Range: Scan a wide mass range, for example, m/z 100-2000, to ensure all fragments and the molecular ion are detected.

-

Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas temperature to achieve good signal intensity while minimizing in-source fragmentation.

Interpretation of Mass Spectra

The interpretation of the ESI-MS spectrum of [Au₂(μ-dppp)Cl₂] requires consideration of the isotopic pattern of gold (¹⁹⁷Au, 100%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%).

-

Molecular Ion: The molecular weight of [Au₂(μ-dppp)Cl₂] is approximately 879.2 g/mol . In the positive ion mode, adducts with cations like Na⁺ ([M+Na]⁺) or H⁺ ([M+H]⁺) might be observed. The characteristic isotopic pattern of the two chlorine atoms should be visible.

-

Fragmentation: The fragmentation of gold phosphine complexes often involves the loss of ligands.[3] Common fragmentation pathways for [Au₂(μ-dppp)Cl₂] could include:

-

Loss of a chloride ligand: [Au₂(dppp)Cl]⁺

-

Loss of both chloride ligands: [Au₂(dppp)]²⁺

-

Cleavage of the complex, potentially leading to fragments like [Au(dppp)]⁺ or [Au(dppp)Cl+H]⁺.

-

The observed fragmentation provides insights into the relative bond strengths within the complex.

| Ion | Approximate m/z | Isotopic Pattern |

| [M+Na]⁺ | 902.2 | Shows Cl₂ pattern |

| [M+H]⁺ | 880.2 | Shows Cl₂ pattern |

| [M-Cl]⁺ | 844.2 | Shows Cl₁ pattern |

| [M-2Cl+H]⁺ | 810.3 | No Cl pattern |

Workflow and Data Integration

A logical workflow for the spectroscopic characterization of [Au₂(μ-dppp)Cl₂] is crucial for a comprehensive analysis.

Caption: Workflow for the synthesis and spectroscopic characterization of [Au₂(μ-dppp)Cl₂].

This integrated approach, where data from NMR, IR, and MS are correlated, provides a self-validating system. For instance, the coordination shift observed in ³¹P NMR should be consistent with the appearance of Au-P stretching vibrations in the far-IR spectrum. Similarly, the molecular weight confirmed by MS validates the structure proposed by NMR.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic use of NMR, IR, and Mass Spectrometry. While direct, comprehensive published spectra may be sparse, a thorough understanding of the spectroscopic properties of the free dppp ligand and the general principles of gold(I) phosphine chemistry allows for a robust and accurate structural elucidation. This guide provides the necessary framework for researchers to confidently acquire, interpret, and integrate spectroscopic data for this important class of compounds.

References

-

Philliber, M., & Armentrout, P. B. (2022). Synthesis and Stability of Mixed-Diphosphine Ligated Gold Clusters. Journal of the American Society for Mass Spectrometry, 33(11), 2136–2145. [Link]

-

Jones, P. G., & Williams, A. F. (1977). ³¹P n.m.r. study of tertiary phosphine complexes of gold(I). Journal of the Chemical Society, Chemical Communications, (14), 491-492. [Link]

-

Monkowius, U., Zabel, M., Fleck, M., & Yersin, H. (2007). Gold(I) Complexes Bearing P∩N-Ligands: An Unprecedented Twelve-membered Ring Structure Stabilized by Aurophilic Interactions. Dalton Transactions, (19), 1949-1956. [Link]

Sources

- 1. 31P n.m.r. study of tertiary phosphine complexes of gold(I) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Understanding ligand effects in gold clusters using mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane solubility and stability

An In-depth Technical Guide to the Core Properties of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane

Introduction

This compound, systematically named [μ-1,3-Bis(diphenylphosphino)propane-κ²P:P′]bis[chloridogold(I)] and commonly abbreviated as [Au₂(Cl)₂(dppp)], is a dinuclear gold(I) coordination complex of significant interest in the fields of inorganic chemistry, catalysis, and medicinal chemistry. The complex features two gold(I) centers bridged by the flexible bidentate phosphine ligand, 1,3-bis(diphenylphosphino)propane (dppp). This structural arrangement imparts unique electronic and steric properties, making it a valuable precursor and catalyst in various chemical transformations.

In the realm of drug development, gold(I) phosphine complexes have garnered attention for their potential anticancer properties.[1][2] The efficacy and safety of such therapeutic agents are intrinsically linked to their physicochemical properties, namely their solubility in biological media and their stability en route to their target.[1] A compound that is poorly soluble or decomposes prematurely cannot exert its desired pharmacological effect.[1]

This technical guide provides a comprehensive examination of the solubility and stability of [Au₂(Cl)₂(dppp)], offering foundational knowledge and practical methodologies for researchers, scientists, and drug development professionals. By elucidating the causality behind experimental choices and providing self-validating protocols, this document serves as an essential resource for harnessing the full potential of this versatile gold complex.

Molecular Structure and Physicochemical Properties

The defining feature of [Au₂(Cl)₂(dppp)] is its binuclear structure where the dppp ligand bridges two AuCl moieties.[3] The propane backbone of the dppp ligand allows it to form a stable six-membered chelate ring when coordinated to a single metal center, but in this complex, it acts as a bridging ligand.[4] The phosphorus atoms of the ligand form strong covalent bonds with the gold(I) centers.[2][5]

Caption: Workflow for Quantitative Solubility Determination.

Stability Analysis

The stability of [Au₂(Cl)₂(dppp)] is paramount for its storage, handling, and application. Decomposition can lead to loss of catalytic activity or therapeutic efficacy. The primary factors influencing its stability are exposure to air (oxygen), light, temperature, and the chemical environment (solvent, pH).

Key Factors Influencing Stability

-

Oxidative Stability: The phosphine ligand itself is susceptible to oxidation. The phosphorus(III) centers in dppp can be oxidized to phosphorus(V), forming the corresponding phosphine oxide. [4][6][7]This process is often accelerated by air and light. Such oxidation alters the electronic properties of the ligand and can lead to the decomposition of the gold complex.

-

Solution Stability: In solution, gold(I) phosphine complexes can undergo several transformations. Ligand dissociation or exchange reactions can occur, particularly in the presence of competing ligands. For drug development, assessing stability in physiological-like media (e.g., PBS containing salts and biomolecules) is crucial. [1]While the strong Au-P bond can confer significant stability against attack by biomolecules, some complexes are known to fragment upon dissolution. [2][8]* Thermal Stability: Gold(I) complexes generally exhibit moderate to high thermal stability. Decomposition typically occurs at elevated temperatures (e.g., >150 °C), often resulting in the extrusion of metallic gold (Au(0)). [9]The specific decomposition temperature is highly dependent on the nature of the ligands.

-

Ligand Effects: The choice of the phosphine ligand is a key determinant of a gold complex's stability. [1]The bidentate nature of dppp can contribute to the stability of related complexes through the chelate effect, though in this bridging structure, its influence is on the overall molecular integrity. The substituents on the phosphorus atoms also play a crucial role in determining the stability of diphosphine-ligated gold clusters. [10][11]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antitumor activity of the mixed phosphine gold species chlorotriphenylphosphine-1,3-bis(diphenylphosphino)propanegold(I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]

- 5. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 7. 1,3-Bis(diphenylphosphino)propane-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]

- 8. A porphyrin complex of Gold(I): (Phosphine)gold(I) azides as cation precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shura.shu.ac.uk [shura.shu.ac.uk]

- 10. Synthesis and Characterization of Gold Clusters Ligated with 1,3-Bis(dicyclohexylphosphino)propane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane safety data sheet and handling

An In-Depth Technical Guide to the Safe Handling of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane

Introduction: Understanding the Compound and Its Risks

This compound, a coordination complex involving a gold(I) center and the bidentate phosphine ligand 1,3-bis(diphenylphosphino)propane (dppp), is a valuable reagent in chemical synthesis and a subject of interest in medicinal chemistry research. Gold(I) phosphine complexes are a class of compounds known for their potent biological activity, including anticancer properties, which stem from their ability to interact with biological molecules, notably inhibiting enzymes like thioredoxin reductase.[1][2][3] This inherent reactivity necessitates a thorough understanding and implementation of rigorous safety protocols.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, mechanistic understanding of the hazards involved. By explaining the causality behind each safety recommendation, we aim to empower laboratory personnel to handle this compound with the highest degree of safety and scientific integrity.

Section 1: Compound Profile and Physicochemical Properties

Accurate identification and knowledge of a compound's physical properties are the foundation of safe handling. These characteristics influence storage, handling techniques, and emergency response.

| Property | Data | Reference(s) |

| CAS Number | 72428-60-5 | [4][5] |

| Molecular Formula | C₂₇H₂₆Au₂Cl₂P₂ | [6] |

| Molecular Weight | 877.29 g/mol | [5][7] |

| Appearance | Solid | [8] |

| Melting Point | 256-257 °C | [7][9] |

| Solubility | Insoluble in water. Soluble in some organic solvents. | [10] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [9] |

Causality Insight: The recommendation to store this compound under an inert atmosphere at refrigerated temperatures is critical. The phosphine ligand component is susceptible to oxidation, which would degrade the compound.[8] Low temperatures further ensure chemical stability over time. Its insolubility in water is an important factor for spill cleanup and waste disposal procedures.

Section 2: Hazard Identification and Toxicological Profile

Assessment based on the 1,3-bis(diphenylphosphino)propane (dppp) Ligand: The dppp ligand itself is classified as a hazardous chemical. Its known hazards are directly relevant to the gold complex.

-

Skin Irritation (Category 2): Causes skin irritation.[10][11]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[10][11]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[10][11]

Assessment based on the Gold(I) Phosphine Complex Class: The toxicity of this compound extends beyond the simple irritant properties of its ligand. Gold(I) phosphine complexes are highly bioactive.

-

Mechanism of Toxicity: These compounds are known to target and inhibit seleno- and thiol-containing enzymes, with thioredoxin reductase (TrxR) being a primary target.[3] TrxR is a critical enzyme for maintaining cellular redox balance. Its inhibition leads to oxidative stress and can trigger apoptosis (programmed cell death).[12] This mechanism is the basis for their investigation as anticancer agents but also underscores their potential toxicity to healthy cells upon exposure.

-

Systemic Effects: Due to this potent biological activity, any exposure—whether through inhalation, ingestion, or skin absorption—should be considered potentially harmful. The toxicological properties have not been fully investigated, demanding a cautious approach.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls:

-

Chemical Fume Hood: All handling of the solid powder and its solutions must be conducted in a certified chemical fume hood. This is the primary barrier to prevent inhalation of the fine powder, which can cause respiratory irritation.[7][13]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): The selection of PPE is not a checklist but a risk-based assessment of the task at hand.

Caption: PPE Selection Workflow for this compound.

-

Eye Protection: Chemical safety goggles are mandatory at all times.[13]

-

Hand Protection: Chemically resistant nitrile gloves should be worn. Always inspect gloves for tears or holes before use. For prolonged handling or when working with solutions, consider double-gloving.

-

Body Protection: A lab coat must be worn and kept fully buttoned.[13]

-

Respiratory Protection: When handling the solid powder outside of a glovebox, an N95 or higher-rated respirator may be necessary to prevent inhalation, especially if aerosolization is possible.

Section 4: Safe Handling and Storage Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and preserves the integrity of the compound.

Protocol for Weighing and Solution Preparation:

-

Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, etc.). Don the appropriate PPE as outlined in the diagram above.

-

Equilibration: Allow the sealed container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture inside the container, which could degrade the compound.

-

Aliquotting: Conduct all weighing operations within the fume hood. Use a dedicated spatula. To minimize dust creation, gently roll the vial to dislodge powder rather than shaking it vigorously. Weigh out the desired amount onto creased weigh paper or directly into a tared vial.

-

Solution Preparation: Add the solvent to the vial containing the solid powder slowly to avoid splashing. Cap the vial and mix by gentle swirling or sonication if necessary.

-

Cleanup: Immediately after use, clean the spatula and the weighing area. Any residual powder should be treated as hazardous waste.

-

Storage: Tightly reseal the main container, preferably after flushing with an inert gas like argon or nitrogen, and return it to refrigerated storage (2-8°C).[9]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

Exposure Response:

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Spill Response: The response to a spill depends on its scale and nature.

Caption: General Spill Response Workflow for Laboratory Chemicals.

Section 6: Waste Management and Disposal

All waste containing this compound must be treated as hazardous waste. Gold compounds are toxic to aquatic life and must not enter the sewer system.[13][15]

Protocol for Waste Segregation and Disposal:

-

Waste Identification: All waste streams must be considered hazardous. This includes:

-

Solid Waste: Unused compound, contaminated weigh paper, gloves, and other disposable labware.

-

Liquid Waste: Reaction mixtures, solutions, and solvent used for cleaning glassware.

-

-

Containerization:

-

Collection:

-

Solids: Place contaminated items directly into the designated solid waste container.

-

Liquids: Pour liquid waste into the designated liquid waste container using a funnel.

-

-

Final Disposal: All waste containers must be kept securely closed when not in use.[15] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful research tool whose safe use hinges on a respect for its chemical and biological properties. Its hazards are not merely theoretical; they are rooted in the known irritancy of its ligand and the potent, enzyme-inhibiting nature of the gold(I) phosphine class. By understanding the causality behind safety protocols—working in a fume hood to prevent inhalation of a bioactive powder, wearing gloves to prevent skin contact with an irritant, and segregating waste to protect the environment—researchers can ensure both personal safety and the integrity of their scientific work.

References

- BenchChem. (2025).

- BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal of Chloro(pyridine)gold(I).

- ChemicalBook. This compound.

- ChemicalBook. (2023). This compound,97% | 72428-60-5.

- Thermo Scientific Chemicals. 1,3-Bis(diphenylphosphino)propane, 97%.

- Sigma-Aldrich. This compound.

- Echemi. This compound.

- Warshel Chemical Ltd. This compound CAS 72428-60-5.

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2015). Safety Data Sheet: 1,3-Bis(diphenylphosphino)propane.

- Wikipedia. 1,3-Bis(diphenylphosphino)propane.

- PubChem. 1,3-Bis(diphenylphosphino)propane.

- Fisher Scientific. Safety Data Sheet: [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride.

- Thermo Fisher Scientific. (2015). Safety Data Sheet: 1,3-Bis(diphenylphosphino)propane.

- ResearchGate. Phosphine-Gold(I) Compounds as Anticancer Agents: General Description and Mechanisms of Action.

- PMC - NIH. Gold(I/III)

- MDPI. (2026). Anticancer Applications of Gold Complexes: Structure–Activity Review.

- ACS Publications. A Gold(I)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Applications of Gold Complexes: Structure–Activity Review [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound,97% | 72428-60-5 [chemicalbook.com]

- 5. This compound - [sigmaaldrich.com]

- 6. warshel.com [warshel.com]

- 7. echemi.com [echemi.com]

- 8. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]

- 9. This compound | 72428-60-5 [chemicalbook.com]

- 10. 1,3-Bis(diphenylphosphino)propane, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. 1,3-Bis(diphenylphosphino)propane | C27H26P2 | CID 81219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Gold(I/III)-Phosphine Complexes as Potent Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Pivotal Role of 1,3-Bis(diphenylphosphino)propane in the Architecture and Reactivity of Bis(chlorogold(I)) Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the multifaceted role of the 1,3-bis(diphenylphosphino)propane (dppp) ligand in the structure, reactivity, and application of the dinuclear bis(chlorogold(I)) complex, μ-[1,3-bis(diphenylphosphino)propane]bis[chlorogold(I)], often denoted as [Au₂Cl₂(dppp)]. We will dissect the influence of the dppp ligand's unique structural properties, such as its bite angle and backbone flexibility, on the coordination geometry of the gold(I) centers, the presence and nature of aurophilic interactions, and the resulting spectroscopic signatures. Furthermore, this guide will detail the synthesis and characterization of this complex and survey its emerging applications in catalysis and medicinal chemistry, with a focus on its potential as an anticancer agent.

Introduction: Gold(I) Complexes and the Significance of Diphosphine Ligands

Gold(I) complexes have garnered significant attention in coordination chemistry, catalysis, and medicinal chemistry due to their unique linear coordination geometry and the intriguing phenomenon of aurophilicity—a weak relativistic effect that leads to attractive interactions between gold(I) centers.[1] The properties and reactivity of these complexes are profoundly influenced by the nature of the supporting ligands. Among these, diphosphine ligands (P^P) have proven to be particularly effective in constructing dinuclear and polynuclear gold(I) architectures.

The general structure of a diphosphine ligand is characterized by two phosphine groups connected by a linker of varying length and rigidity. This linker plays a crucial role in dictating the spatial arrangement of the phosphine donors, which in turn influences the geometry and stability of the resulting metal complex. The dppp ligand, with its three-carbon (propane) backbone, represents a key member of the bis(diphenylphosphino)alkane series, which also includes dppm (methane), dppe (ethane), and dppb (butane).

The Dppp Ligand: A Structural and Electronic Keystone

The 1,3-bis(diphenylphosphino)propane (dppp) ligand is a white, solid organophosphorus compound that is soluble in many organic solvents.[2] Its defining feature is the trimethylene bridge connecting the two diphenylphosphine groups. This three-carbon chain imparts a unique combination of flexibility and steric constraint that governs its coordination behavior.

Bite Angle and Chelate Ring Conformation

The "bite angle" of a diphosphine ligand, defined as the P-M-P angle in a chelated complex, is a critical parameter that influences the catalytic activity and stability of the complex.[3][4] The propane backbone of dppp typically enforces a natural bite angle of around 90-95° in mononuclear complexes. In the context of the dinuclear bis(chlorogold(I)) complex, dppp acts as a bridging ligand, spanning two gold(I) centers. The flexibility of the propane chain allows the complex to adopt various conformations, influencing the distance between the two gold atoms.

The chelate ring formed upon coordination of dppp to a single metal center typically adopts a stable chair conformation, as observed in complexes like [Pt(dppp)₂]Cl₂.[5] This conformational preference also influences the geometry of bridged dinuclear complexes.

Synthesis and Characterization of μ-[1,3-Bis(diphenylphosphino)propane]bis[chlorogold(I)]

The synthesis of [Au₂Cl₂(dppp)] is typically achieved through the reaction of a suitable gold(I) precursor, such as (dimethylsulfide)gold(I) chloride or chloro(tetrahydrothiophene)gold(I), with one equivalent of the dppp ligand in an appropriate solvent like dichloromethane.

Experimental Protocol: Synthesis of Dinuclear Gold(I) Diphosphine Complexes

The following is a general procedure adapted from the synthesis of related dinuclear gold(I) diphosphine complexes.[3]

Materials:

-

(Dimethylsulfide)gold(I) chloride [(Me₂S)AuCl]

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether ((C₂H₅)₂O)

Procedure:

-

In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Me₂S)AuCl (2 equivalents) in a minimal amount of degassed dichloromethane.

-

In a separate flask, dissolve 1,3-bis(diphenylphosphino)propane (1 equivalent) in degassed dichloromethane.

-

Slowly add the dppp solution to the stirred solution of the gold(I) precursor at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Reduce the volume of the solvent under vacuum.

-

Precipitate the product by adding diethyl ether.

-

Collect the resulting white solid by filtration, wash with diethyl ether, and dry under vacuum.

Spectroscopic Characterization

-

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a powerful tool for characterizing phosphine-containing compounds.[6] Upon coordination to a metal center, the ³¹P chemical shift of the phosphine ligand typically moves downfield. For dinuclear gold(I) complexes with bridging diphosphine ligands, a single sharp resonance is expected in the ³¹P{¹H} NMR spectrum, indicative of a symmetrical structure in solution.[3] The chemical shift provides insight into the electronic environment of the phosphorus atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the coordination of the dppp ligand to the gold centers. Characteristic vibrational bands for the P-Ph and C-H bonds of the ligand will be present. Additionally, new bands corresponding to the Au-P and Au-Cl stretching modes can be observed in the far-IR region.

Structural Insights: The Role of dppp in Dinuclear Gold(I) Architecture

The structure of [Au₂Cl₂(dppp)] is a testament to the influence of the bridging ligand on the overall molecular geometry. The dppp ligand holds the two AuCl units in proximity, allowing for the possibility of aurophilic interactions.

Aurophilic Interactions: A Consequence of Ligand Constraint

Aurophilic interactions are weak, attractive forces between gold(I) centers, with energies comparable to hydrogen bonds. These interactions arise from a combination of dispersion forces and relativistic effects.[1] The presence and strength of aurophilic interactions are highly dependent on the distance between the gold atoms, which is, in turn, dictated by the bridging diphosphine ligand.

A comparative analysis of dinuclear gold(I) chloride complexes with different diphosphine ligands reveals the unique role of dppp:

| Complex | Au-Au Distance (Å) | P-Au-Cl Angle (°) | Reference |

| [Au₂Cl₂(dppm)] | ~3.0 - 3.2 | ~170 - 175 | [7] |

| [Au₂Cl₂(dppe)] | > 3.5 | ~175 - 180 | [7] |

| [Au₂Cl₂(dppp)] | ~3.2 - 3.4 | ~170 - 175 | [7] |

| [Au₂Cl₂(dppb)] | > 4.0 | ~175 - 180 | [7] |

Note: The values presented are approximate and can vary depending on the crystal packing and specific crystallographic study.

The data suggests that the dppm ligand, with its short methylene bridge, forces the gold centers into close proximity, leading to significant aurophilic interactions. As the linker length increases to dppe, the Au-Au distance increases, weakening this interaction. The dppp ligand, with its three-carbon backbone, allows for a conformation that brings the gold centers closer than in the dppe analogue, often re-establishing a moderate aurophilic interaction. With the even longer dppb ligand, the gold centers are held too far apart for any significant intramolecular aurophilic bonding.

Applications in Catalysis and Medicinal Chemistry

The unique structural and electronic properties imparted by the dppp ligand make [Au₂Cl₂(dppp)] and its derivatives promising candidates for applications in catalysis and as therapeutic agents.

Catalytic Potential: Activating Unsaturated Bonds

Gold(I) phosphine complexes are renowned for their ability to act as soft π-acids, activating alkynes and allenes towards nucleophilic attack.[1] The dinuclear nature of [Au₂Cl₂(dppp)] offers the potential for cooperative effects, where both gold centers participate in the catalytic cycle. These complexes, often activated by halide abstraction with a silver salt, can catalyze a variety of transformations, including hydroamination and hydroalkoxylation of alkynes.[1][8] The bite angle and flexibility of the dppp ligand can influence the substrate coordination and the regioselectivity of the nucleophilic attack.

Medicinal Chemistry: A New Frontier in Anticancer Drug Development

Gold(I) phosphine complexes have emerged as a promising class of anticancer agents, often exhibiting cytotoxic activity against cisplatin-resistant cancer cell lines.[9][10] The primary mechanism of action is believed to involve the inhibition of the selenoenzyme thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis. Inhibition of TrxR leads to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis.

While specific IC₅₀ values for [Au₂Cl₂(dppp)] are not widely reported in publicly accessible literature, related dinuclear gold(I) phosphine complexes have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[10][11] The lipophilicity of the complex, influenced by the phenyl groups on the dppp ligand, plays a crucial role in its cellular uptake and biodistribution. The design of new dppp-containing gold(I) complexes with tailored lipophilicity and targeting moieties is an active area of research in the development of novel gold-based therapeutics.

Conclusion and Future Outlook

The 1,3-bis(diphenylphosphino)propane ligand plays a pivotal role in defining the structural landscape and reactivity of the bis(chlorogold(I)) complex. Its trimethylene backbone provides a unique level of flexibility that allows for the formation of a dinuclear structure with the potential for moderate aurophilic interactions, a feature that distinguishes it from its shorter and longer chain analogues. This structural control, coupled with the electronic properties of the phosphine donors, makes [Au₂Cl₂(dppp)] a versatile platform for the development of catalysts for organic transformations and novel anticancer agents.

Future research in this area will likely focus on the synthesis of dppp-ligated gold(I) complexes with modified electronic and steric properties to fine-tune their catalytic activity and selectivity. In the realm of medicinal chemistry, the development of water-soluble and tumor-targeting dppp-gold(I) derivatives holds significant promise for improving their therapeutic index and advancing them towards clinical applications. The continued exploration of the fundamental coordination chemistry of this system will undoubtedly unlock new and exciting applications in the years to come.

References

-

Selected structural parameters for [(diphosphine)Au₂Cl₂] complexes. ResearchGate. [Link]

-

Crystal structure of bis[1,3-bis(diphenylphosphanyl)propane-κ2 P,P′]platinum(II) dichloride chloroform pentasolvate. Acta Crystallographica Section E. [Link]

-

A Cationic Gold(I) Complex as a General Catalyst for the Intermolecular Hydroamination of Alkynes. Application to the One-Pot Synthesis of Allenes from Two Alkynes and a Sacrificial Amine. Angewandte Chemie International Edition. [Link]

-

Cytotoxic effects of gold(III) complexes on established human tumor cell lines sensitive and resistant to cisplatin. Anti-Cancer Drug Design. [Link]

-

Homobimetallic Au(I)–Au(I) and Heterotrimetallic Au(I)–Fe(II)–Au(I) Complexes with Dialkyldithiophosphates and Phosphine Ligands: Structural Characterization, DFT Analysis, and Tyrosinase Inhibitory and Biological Effects. ACS Omega. [Link]

-

1,3-Bis(diphenylphosphino)propane. Wikipedia. [Link]

-

Gold(I) Complexes with P-Donor Ligands and Their Biological Evaluation. Molecules. [Link]

-

Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry. [Link]

-

Diphosphine complexes of nickel: Analogies in molecular structures and variety in crystalline arrangement. ResearchGate. [Link]

-